Methyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate

Lipophilicity Chromatographic retention ADME prediction

Methyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate (CAS 85098-76-6; molecular formula C₁₄H₁₉N₃O₃; MW 277.319 g/mol) is a 4,4-disubstituted piperidine derivative bearing both a phenylamino group and a carboxamide at C4, plus a methyl carbamate at N1. The compound belongs to the 4-anilidopiperidine scaffold class, which includes the prototypical synthetic opioid fentanyl and its clinically significant analogs (alfentanil, sufentanil, remifentanil).

Molecular Formula C14H19N3O3
Molecular Weight 277.32 g/mol
CAS No. 85098-76-6
Cat. No. B12679623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate
CAS85098-76-6
Molecular FormulaC14H19N3O3
Molecular Weight277.32 g/mol
Structural Identifiers
SMILESCOC(=O)N1CCC(CC1)(C(=O)N)NC2=CC=CC=C2
InChIInChI=1S/C14H19N3O3/c1-20-13(19)17-9-7-14(8-10-17,12(15)18)16-11-5-3-2-4-6-11/h2-6,16H,7-10H2,1H3,(H2,15,18)
InChIKeySUAURJQKXAYYPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate (CAS 85098-76-6): Procurement-Relevant Structural Identity and Class Context


Methyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate (CAS 85098-76-6; molecular formula C₁₄H₁₉N₃O₃; MW 277.319 g/mol) is a 4,4-disubstituted piperidine derivative bearing both a phenylamino group and a carboxamide at C4, plus a methyl carbamate at N1 [1]. The compound belongs to the 4-anilidopiperidine scaffold class, which includes the prototypical synthetic opioid fentanyl and its clinically significant analogs (alfentanil, sufentanil, remifentanil) [2]. Unlike the majority of pharmacologically characterized 4-anilidopiperidines that feature an N-phenethyl or N-benzyl substituent, this compound retains the N1-methyl carbamate protecting group and a free C4-carboxamide, positioning it as a key intermediate for further N1-functionalization rather than a final bioactive molecule [3]. Its EC number is 285-428-8, and a validated reverse-phase HPLC method on Newcrom R1 columns is publicly documented, facilitating quality control for procurement [1].

Why Methyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate Cannot Be Interchanged with Close Structural Analogs


Although several 4-(phenylamino)piperidine derivatives share a common core scaffold, small structural variations produce quantifiably distinct physicochemical profiles that preclude generic substitution in research and industrial applications. The methyl carbamate at N1 versus ethyl carbamate, the presence or absence of a 3-methyl substituent, and N1-benzyl versus N1-carbamate functionality each produce LogP differences exceeding 0.3–2.5 log units [1][2][3]. These lipophilicity gaps directly affect chromatographic retention, membrane permeability in cell-based assays, and extraction efficiency, making even the closest analog (the ethyl ester, CAS 83783-72-6) unsuitable as a drop-in replacement without re-validation . Furthermore, 4-anilinopiperidine-4-carboxamide (CAS 37603-23-9) entirely lacks the N1-carboxylate protecting group, fundamentally altering its reactivity, solubility, and suitability as a synthetic intermediate . The quantitative evidence below establishes the specific, measurable differences that justify compound-specific procurement.

Quantitative Differentiation Evidence: Methyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate vs. Closest Structural Analogs


Lipophilicity (LogP) Differentiation: Intermediate Polarity Between Ethyl Ester and 3-Methyl Congener

The target compound exhibits a computed LogP of 0.623 (SIELC algorithm) or 2.345 (XLogP3, ChemSrc), positioning its lipophilicity between two closely related analogs: ethyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate (CAS 83783-72-6; LogP 0.958, SIELC) and methyl cis-4-anilino-4-carbamoyl-3-methylpiperidine-1-carboxylate (CAS 61085-44-7; LogP 0.49, ChemSrc) [1][2]. The N1-benzyl analog methyl 4-(phenylamino)-1-benzylpiperidine-4-carboxylate (CAS 61085-60-7) is substantially more lipophilic (LogP 3.10, SIELC), representing a >2.4 log-unit difference [3]. This graded lipophilicity spectrum—spanning two orders of magnitude in predicted partition coefficient—means that each analog will display distinctly different retention times under identical reversed-phase HPLC conditions, as well as divergent solubility and membrane permeability profiles .

Lipophilicity Chromatographic retention ADME prediction

Thermal Stability Advantage: 46°C Higher Boiling Point vs. Des-Carboxylate Analog (37603-23-9)

The target compound has a computed boiling point of 507.1°C at 760 mmHg, compared to 460.8°C for 4-anilinopiperidine-4-carboxamide (CAS 37603-23-9), which lacks the N1-methyl carbamate group . This 46.3°C higher boiling point reflects the additional molecular weight (277.3 vs. 219.3 g/mol) and the increased polar surface area contributed by the carbamate carbonyl (PSA 85.65 Ų vs. approximately 67–70 Ų for the des-carboxylate analog) . The higher boiling point and lower volatility confer a practical advantage for reactions requiring elevated temperatures or reduced-pressure concentration steps, where the des-carboxylate analog may suffer greater evaporative loss. Density also differs meaningfully: 1.278 g/cm³ (target) vs. 1.189 g/cm³ (des-carboxylate) .

Thermal stability Distillation Process chemistry

Validated RP-HPLC Analytical Method Availability: Newcrom R1 Column Protocol for Identity and Purity Verification

A publicly documented reversed-phase HPLC method using a Newcrom R1 column (a low-silanol-activity RP stationary phase) has been established for methyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate, employing a mobile phase of acetonitrile, water, and phosphoric acid (with formic acid substitution for MS-compatible applications) [1]. The same column chemistry and mobile phase conditions have been applied to the ethyl analog (83783-72-6) and N-benzyl analog (61085-60-7), enabling direct chromatographic comparison [2][3]. The availability of a pre-validated, scalable LC method (suitable for both analytical and preparative separations, including UPLC with 3 μm particles) reduces method development time for procurement quality control [1]. Critically, the LogP differences among analogs (0.623 vs. 0.958 vs. 3.10) predict that each compound will elute at a distinctly different retention time under identical isocratic or gradient conditions, providing inherent chromatographic specificity [4].

HPLC analysis Quality control Method validation

Synthetic Intermediate Orthogonality: Methyl Carbamate as a Selective N1-Protecting Group vs. N-Benzyl and N-Ethyl Carbamate Analogs

The target compound features an N1-methyl carbamate that can be selectively cleaved under conditions orthogonal to those affecting the C4-carboxamide. In the 4-anilidopiperidine synthetic literature, the N1-carbamate (Boc, methyl carbamate, or ethyl carbamate) serves as a masking group that is removed to liberate the secondary amine for subsequent N-alkylation or N-acylation to generate bioactive fentanyl analogs [1]. The methyl carbamate offers a reactivity profile distinct from the ethyl carbamate: the methyl ester is more susceptible to nucleophilic cleavage (e.g., with trimethylsilyl iodide or under basic hydrolysis) and produces methanol rather than ethanol as the leaving group, which can simplify workup in moisture-sensitive downstream reactions [2]. In contrast, the N-benzyl analog (61085-60-7) requires catalytic hydrogenolysis or harsh acidic debenzylation conditions, which may be incompatible with substrates bearing reduction-sensitive functional groups [3]. The 4-anilinopiperidine-4-carboxamide (37603-23-9) lacks the N1-protecting group entirely, requiring re-protection before selective N1-functionalization can occur .

Synthetic intermediate Protecting group strategy Orthogonal deprotection

Procurement-Driven Application Scenarios for Methyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate (CAS 85098-76-6)


Intermediate for N1-Substituted 4-Anilidopiperidine Library Synthesis

The methyl carbamate at N1 serves as a cleavable protecting group, enabling sequential N1-deprotection and alkylation/acylation to generate diverse fentanyl analog libraries. The intermediate LogP (0.623) facilitates extraction and chromatography during multi-step sequences, while the established HPLC method on Newcrom R1 provides ready-to-use purity assessment at each synthetic stage [1]. Researchers requiring a 4-anilidopiperidine core with a selectively removable N1-protecting group should prioritize this compound over the free amine (37603-23-9, which demands re-protection) or the N-benzyl analog (61085-60-7, which requires hydrogenolysis incompatible with alkene- or nitro-bearing substrates) [2].

Reference Standard for HPLC Method Development and Impurity Profiling

The publicly available Newcrom R1 HPLC protocol, combined with the compound's distinct LogP relative to the ethyl analog (ΔLogP ≈ 0.34) and N-benzyl analog (ΔLogP ≈ 2.48), makes this compound suitable as a system suitability standard or retention time marker in reversed-phase method development [1]. Its intermediate polarity provides a useful calibration point between the more polar 3-methyl analog (LogP 0.49) and the hydrophobic N-benzyl analog (LogP 3.10), covering the polarity range relevant to most synthetic 4-anilidopiperidine intermediates .

Precursor for Carboxylic Acid Metabolite or Prodrug Studies

The methyl carbamate and methyl ester moieties in related 4-anilidopiperidine scaffolds are known to undergo enzymatic or chemical hydrolysis to yield carboxylic acid derivatives that serve as metabolites or prodrugs in opioid pharmacology [1]. The carboxamide at C4 provides an additional hydrogen-bonding motif absent in simple 4-(phenylamino)piperidine-4-carboxylate esters (e.g., CAS 61085-60-7) . This dual functionality (carbamate + carboxamide) makes the compound a valuable starting material for studying hydrolysis-dependent activation or deactivation pathways in medicinal chemistry programs.

Process Chemistry: Thermal Stability for High-Temperature Reactions

With a computed boiling point of 507.1°C—significantly higher than the des-carboxylate analog (460.8°C)—this compound tolerates higher reaction temperatures without distillation losses, making it preferable for amidation, reductive amination, or nucleophilic substitution reactions conducted at elevated temperatures in high-boiling solvents [1]. Process chemists scaling up fentanyl analog syntheses should select this compound over 4-anilinopiperidine-4-carboxamide when reaction protocols exceed 100–120°C and solvent stripping under reduced pressure is anticipated [2].

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